N-cycloheptyl-2-ethoxypyridine-3-carboxamide
Description
N-Cycloheptyl-2-ethoxypyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with an ethoxy group at position 2 and a cycloheptyl carboxamide moiety at position 2. Its structure combines a heteroaromatic system with a bulky cycloheptyl group, which may influence solubility, pharmacokinetics, and target-binding interactions.
Properties
IUPAC Name |
N-cycloheptyl-2-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15-13(10-7-11-16-15)14(18)17-12-8-5-3-4-6-9-12/h7,10-12H,2-6,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIQCFUNQVZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-2-ethoxypyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxypyridine and cycloheptylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.
Procedure: The 2-ethoxypyridine is reacted with cycloheptylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
N-cycloheptyl-2-ethoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-cycloheptyl-2-ethoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cycloheptyl-2-ethoxypyridine-3-carboxamide to three related compounds (Table 1), focusing on structural features, synthetic routes, and physicochemical properties.
Key Observations
Core Heterocycle Differences: The target compound employs a pyridine core, whereas analogues in use a thieno[2,3-b]pyridine system, which enhances π-stacking interactions due to fused aromaticity . The pyridine-thiazole hybrid in incorporates a thiazole ring, likely improving metabolic stability .
Substituent Effects: The ethoxy group at C2 in the target compound may confer moderate lipophilicity, similar to ethoxy-substituted thienopyridines (e.g., compound 7b: logP ~3.2 inferred from structural analogs) . The cycloheptyl group introduces steric bulk compared to smaller substituents (e.g., methyl or benzyl in ). Cycloheptyl’s seven-membered ring may enhance membrane permeability but reduce solubility relative to cyclohexyl derivatives () .
Synthetic Challenges: Thienopyridine analogs () require multistep syntheses under reflux conditions (CH₂Cl₂/EtOH), achieving moderate yields (72%). The target compound’s synthesis would likely involve similar coupling reactions, but the cycloheptyl group might necessitate optimized conditions for amide bond formation .
Biological Activity: Thienopyridine carboxamides () show affinity for kinase targets due to their planar structure. The target compound’s pyridine core may exhibit weaker binding compared to fused systems but broader selectivity . The pyridine-thiazole hybrid () includes a chloro substituent, which often enhances electrophilic interactions in enzyme active sites. The absence of such groups in the target compound suggests divergent pharmacological applications .
Research Findings and Limitations
- Spectroscopic Data: Thienopyridine analogs () were characterized via IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (ethoxy protons at δ 1.4–1.6 ppm), and MS ([M+H]+ m/z ~550–600), providing a template for verifying the target compound’s structure .
- Thermal Stability : Ethoxy-substituted compounds (e.g., 7b) exhibit melting points near 200°C, suggesting the target compound may share similar thermal resilience .
- Knowledge Gaps: Direct data on the target compound’s solubility, bioavailability, and bioactivity are absent. Comparative studies with cyclohexyl or aryl variants (e.g., ) are needed to elucidate structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
